Methopterin
Overview
Description
Mechanism of Action
Target of Action
Methopterin, also known as Methopterine, primarily targets osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
This compound interacts with its primary targets, the osteoclasts, by inhibiting their proliferation and activation . It also suppresses the bone resorption action of osteoclasts and induces their apoptosis . Apoptosis is a process of programmed cell death, which means this compound can lead to the self-destruction of osteoclasts. These interactions contribute to this compound’s ability to inhibit inflammatory bone destruction .
Biochemical Pathways
It is known that this compound impacts the pathways related to the proliferation, activation, and apoptosis of osteoclasts . These changes can affect the balance between bone formation and resorption, potentially impacting bone health and diseases related to bone metabolism.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in osteoclast function. By inhibiting the proliferation, activation, and bone resorption action of osteoclasts, and inducing their apoptosis, this compound can inhibit inflammatory bone destruction . This suggests potential applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis and certain types of arthritis.
Biochemical Analysis
Biochemical Properties
Methopterin has been shown to interact with osteoclasts, a type of bone cell that breaks down bone tissue . This interaction inhibits the proliferation, activation, and bone resorption action of osteoclasts . This compound also induces the apoptosis of osteoclasts, which likely contributes to its ability to inhibit inflammatory bone destruction .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts . It also induces the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with osteoclasts . It inhibits the proliferation, activation, and bone resorption action of these cells . Additionally, this compound induces the apoptosis of osteoclasts . These actions likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .
Metabolic Pathways
It is known that this compound interacts with osteoclasts .
Transport and Distribution
It is known that this compound interacts with osteoclasts .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
Methopterin can be synthesized through a multi-step process involving the reaction of 6-bromomethyl pterin with methylamino benzoyl glutamate in the presence of a solvent such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction yields a solid product, which is then dissolved in an aqueous solution of alcohol. The pH is adjusted to obtain the crude product, which is further purified to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of specific reaction raw materials and solvents ensures high purity and yield, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the pteridine ring structure.
Substitution: Substitution reactions can occur at various positions on the pteridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
Methopterin has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in the study of folic acid analogs and their chemical properties.
Biology: It is used to study the role of folic acid derivatives in cellular processes and metabolism.
Medicine: this compound has shown potential in the treatment of certain cancers by inhibiting the proliferation of cancer cells. .
Comparison with Similar Compounds
Methopterin is structurally similar to other folic acid analogs, such as:
Methotrexate: Used in cancer treatment and autoimmune diseases.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: Used in the treatment of peripheral T-cell lymphoma.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
Its structural similarity to folic acid allows it to interfere with folic acid metabolism, making it a valuable tool in cancer research and treatment .
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7 | |
Record name | Methopterine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.